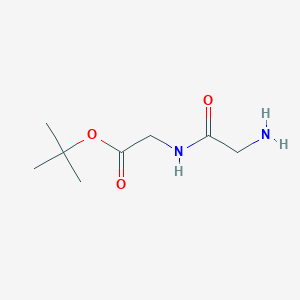

Gly-NH-CH2-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H16N2O3 |

|---|---|

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

tert-butyl 2-[(2-aminoacetyl)amino]acetate |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5,9H2,1-3H3,(H,10,11) |

Clave InChI |

VJEYRLMJNBJAHS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)CNC(=O)CN |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide to the Spectroscopic Profile of Boc-Protected Glycine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Gly-NH-CH2-Boc," interpreted as tert-butyl ((glycylamino)methyl)carbamate, is not a readily cataloged substance with publicly available, verified spectroscopic data. This guide therefore presents a detailed spectroscopic analysis of a closely related and fundamental building block, tert-butyl carbamate (Boc-NH₂), for which extensive data is available. This information serves as a foundational reference for interpreting the spectra of more complex derivatives.

Introduction

tert-Butyloxycarbonyl (Boc) protected amines are fundamental intermediates in peptide synthesis and medicinal chemistry. The Boc group provides a robust yet readily cleavable protecting group for primary and secondary amines, facilitating controlled and regioselective reactions. Understanding the characteristic spectroscopic signatures of the Boc-carbamate moiety is crucial for reaction monitoring, quality control, and structural elucidation of synthetic intermediates and final products.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl carbamate. It also outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for tert-butyl carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tert-butyl carbamate, both ¹H and ¹³C NMR provide distinct signals characteristic of the tert-butyl and carbamate groups.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl Carbamate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~4.8-5.5 | Broad Singlet | 2H | -NH ₂ |

Solvent: Typically CDCl₃ or DMSO-d₆. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl Carbamate [2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C =O (carbamate) |

| ~79.0 | -C (CH₃)₃ |

| ~28.5 | -C(C H₃)₃ |

Solvent: Typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl carbamate shows characteristic absorptions for the N-H and C=O bonds of the carbamate group.[4][5]

Table 3: Key IR Absorption Frequencies for tert-Butyl Carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~2980-2960 | Strong | C-H stretch (sp³ C-H) |

| ~1725-1700 | Strong | C=O stretch (carbamate) |

| ~1600-1580 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch |

| ~1160 | Strong | C-N stretch |

Sample preparation: Typically as a KBr pellet or a thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.[6]

Table 4: Mass Spectrometry Data for tert-Butyl Carbamate

| m/z | Relative Intensity | Assignment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CH₃]⁺ |

| 58 | Strong | [M - C₄H₉O]⁺ or [M - Boc]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Strong | [C₃H₅]⁺ |

Ionization mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like Boc-protected amines.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used. For direct analysis, a direct insertion probe can be utilized.

-

Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The detector records the abundance of each ion.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a Boc-protected amino acid derivative.

Caption: Synthetic and analytical workflow for a Boc-protected amino acid derivative.

References

- 1. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 2. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. tert-Butyl carbamate [webbook.nist.gov]

Technical Guide: Physicochemical Properties and Applications of tert-Butyl 2-(2-aminoacetamido)acetate (Gly-NH-CH2-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of the compound identified as tert-butyl 2-(2-aminoacetamido)acetate , commonly referred to by the shorthand Gly-NH-CH2-Boc . With the CAS Number 14664-05-2, this molecule is a protected dipeptide derivative of glycine.

Structurally, it consists of a glycine molecule N-terminally protected by a tert-butoxycarbonyl (Boc) group, which is then coupled via an amide bond to a second glycine residue whose C-terminus is protected as a tert-butyl ester. This compound serves as a valuable building block in synthetic organic chemistry and has gained significant traction as a cleavable linker intermediate in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its structure allows for the controlled, sequential deprotection of either terminus, making it a versatile component in peptide synthesis and bioconjugation strategies.[]

This document outlines its key physical and chemical properties, provides detailed experimental protocols for its synthesis and characterization, and illustrates its functional role in advanced drug delivery systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases. It is noteworthy that while some suppliers describe the compound as an oil, a specific melting point has also been reported, suggesting it may exist as a low-melting solid or a viscous oil at room temperature.[][4]

| Property | Value | Reference(s) |

| Systematic IUPAC Name | tert-butyl 2-((2-((tert-butoxycarbonyl)amino)acetyl)amino)acetate | [] |

| Common Synonyms | This compound, H-Gly-Gly-OtBu | [][5] |

| CAS Number | 14664-05-2 | [6] |

| Molecular Formula | C₈H₁₆N₂O₃ | [6] |

| Molecular Weight | 188.22 g/mol | [6] |

| Appearance | Colorless to light yellow oil / low-melting solid | [][4] |

| Melting Point | 114-116°C | [] |

| Boiling Point | 315.5 ± 22.0 °C at 760 mmHg | [] |

| Density | 1.083 ± 0.06 g/cm³ | [][4] |

| Purity | ≥95% - ≥98% (Commercially available) | [5][6] |

Computational Data

| Parameter | Value | Reference(s) |

| SMILES | CC(C)(C)OC(=O)CNC(=O)CN | [6] |

| InChIKey | VJEYRLMJNBJAHS-UHFFFAOYSA-N | [] |

Experimental Protocols

The following sections describe representative experimental procedures for the synthesis and characterization of this compound. These protocols are based on standard methodologies in solid-phase peptide synthesis (SPPS) and analytical chemistry.

Synthesis of this compound

This protocol describes a standard solution-phase peptide coupling method.

Objective: To synthesize tert-butyl 2-(2-aminoacetamido)acetate from Boc-glycine and glycine tert-butyl ester hydrochloride.

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Salt Neutralization: Dissolve Glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir the mixture for 20 minutes at 0°C to generate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve Boc-Glycine (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Cool the solution to 0°C. Add the coupling agent, DCC (1.1 eq), and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Filter the activated Boc-Glycine solution to remove the DCU precipitate, and add the filtrate to the free amine solution prepared in step 1. Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Work-up:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product as a colorless oil or white solid.

Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Expected Outcome: A major peak corresponding to the product, with purity calculated from the peak area.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃).

-

Spectrometer: Bruker 400 MHz or equivalent.

-

Expected Chemical Shifts (δ, ppm): Approximate shifts would include signals for the Boc group protons (~1.45 ppm, singlet, 9H), the two distinct α-CH₂ groups of the glycine residues, and the NH protons.

3. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS).

-

Mode: Positive ion mode.

-

Expected Ion: [M+H]⁺ (protonated molecule) at m/z ≈ 189.23.

Applications in Drug Development & Visualization

This compound is primarily used as a cleavable linker intermediate for the synthesis of Antibody-Drug Conjugates (ADCs).[2] ADCs are a class of targeted therapeutics where a potent cytotoxic drug (payload) is linked to an antibody that specifically targets a tumor-associated antigen. The linker's role is to be stable in circulation but to release the payload upon internalization into the target cancer cell.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Role as a Cleavable ADC Linker

The dipeptide structure of this compound is susceptible to cleavage by lysosomal enzymes (e.g., cathepsins) that are abundant inside cancer cells. After the Boc and tert-butyl protecting groups are removed and the linker is conjugated to an antibody and a drug, this enzymatic cleavage mechanism allows for targeted drug release.

The diagram below illustrates the conceptual mechanism of action for an ADC utilizing a peptide linker derived from this molecule.

References

Technical Guide: Gly-NH-CH2-Boc (CAS 14664-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)glycylaminomethane, commonly referred to as Gly-NH-CH2-Boc, is a protected dipeptide derivative with significant applications in the fields of medicinal chemistry and biotechnology. Its structure, featuring a Boc-protected glycine residue linked to a methylamine, makes it a valuable building block in peptide synthesis and, most notably, as a linker in the construction of Antibody-Drug Conjugates (ADCs).[1] The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for the terminal amine, allowing for controlled and sequential chemical modifications. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 14664-05-2 | [][3] |

| Molecular Formula | C₈H₁₆N₂O₃ | [][3] |

| Molecular Weight | 188.22 g/mol | [][3] |

| Appearance | Colorless to light yellow oil | [] |

| Melting Point | 114-116°C | [] |

| Boiling Point | 315.5 ± 22.0 °C at 760 mmHg | [] |

| Density | 1.083 ± 0.06 g/cm³ | [] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in Chloroform and Ethyl Acetate | General knowledge for Boc-protected peptides |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)CN | [] |

| InChI | InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5,9H2,1-3H3,(H,10,11) | [] |

| InChIKey | VJEYRLMJNBJAHS-UHFFFAOYSA-N | [] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

Aminomethane hydrochloride or a suitable protected aminomethane derivative

-

Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

Procedure:

-

Activation of Boc-Glycine: In a round-bottom flask, dissolve Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: In a separate flask, suspend aminomethane hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C. Add TEA (2.2 eq) dropwise and stir for 15 minutes. Filter the DCU precipitate from the activated Boc-Glycine solution and add the filtrate to the aminomethane solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a cleavable linker in the synthesis of ADCs. The glycine component provides a site for enzymatic cleavage within the cell, releasing the cytotoxic payload. The Boc group is removed to reveal a primary amine, which can then be conjugated to a payload or further modified.

Experimental Workflow: ADC Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of an ADC utilizing a glycine-based linker like this compound.

Caption: Workflow for ADC synthesis using a glycine-based linker.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating a linker-payload moiety to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Activated Linker-Payload construct (e.g., Maleimide-functionalized Gly-NH-CH2-Payload)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching reagent: N-acetylcysteine or cysteine

-

Purification system: Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: Dissolve the monoclonal antibody in conjugation buffer. Add a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Purification of Reduced Antibody: Remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with conjugation buffer.

-

Conjugation: Immediately add the activated linker-payload construct (dissolved in a compatible solvent like DMSO) to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the drug-to-antibody ratio (DAR). Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).

-

Characterization: Characterize the final ADC to determine the DAR, purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Signaling Pathways and Mechanism of Action

While this compound itself is a synthetic building block and does not directly participate in cellular signaling, its role as an ADC linker is critical for the targeted delivery of cytotoxic agents. The following diagram illustrates the logical pathway of an ADC from administration to therapeutic action.

Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion

This compound (CAS 14664-05-2) is a versatile and valuable reagent in modern drug development, particularly in the burgeoning field of antibody-drug conjugates. Its straightforward synthesis from readily available starting materials and its utility as a cleavable linker underscore its importance. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this compound, facilitating its application in the synthesis of novel and targeted therapeutics. As the demand for more precise and effective cancer treatments grows, the role of well-designed linkers like this compound will continue to be of paramount importance.

References

Gly-NH-CH2-Boc: A Technical Guide to its Stability and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-NH-CH2-Boc, chemically known as tert-butyl (2-aminoacetyl)carbamate, is a crucial building block in the field of bioconjugation and drug development. Its primary application lies as a linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs), where it contributes to the overall stability and efficacy of the therapeutic agent. Understanding the stability and solubility profile of this molecule is paramount for its effective handling, incorporation into complex biomolecules, and the optimization of reaction and storage conditions. This technical guide provides a comprehensive overview of the available data and expected properties of this compound, alongside detailed experimental protocols for its analysis.

Physicochemical Properties

| Property | Value/Expected Behavior | Source/Rationale |

| Molecular Formula | C8H16N2O3 | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Density | 1.083 ± 0.06 g/cm³ | |

| Melting Point | 114-116°C | |

| Boiling Point | 315.5 ± 22.0 °C at 760 mmHg | |

| Water Solubility | Data not available; expected to be low. | General property of Boc-protected amino acids. The non-polar tert-butyl group reduces aqueous solubility. |

| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane, Chloroform), as well as other common organic solvents like ethyl acetate and acetone. | Based on the general solubility of Boc-protected amino acids and related compounds. |

Solubility Profile

A definitive quantitative solubility profile for this compound in various solvents is not currently published. However, based on the general principles of solubility for Boc-protected amino acids and peptides, a qualitative assessment can be made. The presence of the lipophilic tert-butoxycarbonyl (Boc) group significantly influences its solubility characteristics.

Qualitative Solubility Summary:

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | The polar nature of the solvent can interact with the amide and carbamate groups, while the organic character accommodates the Boc group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic molecules, including protected amino acids. |

| Alcohols | Methanol, Ethanol | Moderate to High | The polarity of alcohols allows for interaction with the polar functionalities of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The moderate polarity of ethers can facilitate dissolution. |

| Non-polar | Hexanes, Toluene | Low | The polar amide and carbamate groups limit solubility in non-polar solvents. |

| Aqueous | Water, Buffers (neutral pH) | Low | The hydrophobic Boc group reduces the molecule's affinity for water. |

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the integrity of the amide bond under various chemical and physical conditions.

pH Stability:

The Boc group is notoriously sensitive to acidic conditions.[1]

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved to release the free amine, carbon dioxide, and isobutylene.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents are commonly used for its removal.[1][2]

-

Neutral Conditions (pH 6-8): this compound is expected to be stable. The Boc group is resistant to neutral and basic conditions.

-

Basic Conditions (pH > 8): The Boc group is stable. However, the amide bond could be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, although it is generally more stable than an ester linkage.

Thermal Stability:

While a specific decomposition temperature is not available, the Boc group can be thermally labile. Deprotection can occur at elevated temperatures, with some studies indicating cleavage at temperatures around 150°C, a process that can be accelerated in the presence of water or acids.[3][4] For long-term storage, refrigeration (2-8°C) is recommended.[5]

Enzymatic Stability:

Specific data on the enzymatic degradation of this compound is not available. As a small, non-peptidic molecule, it is less likely to be a substrate for common proteases. However, its stability in biological media would need to be experimentally determined, as esterases or other hydrolases could potentially cleave the carbamate or amide bonds.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, dichloromethane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample solution by HPLC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Protocol 2: Assessment of pH Stability (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound at different pH values.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Phosphate buffers of various pH values (e.g., pH 4, 7, 9)

-

HPLC system with a UV-Vis or Mass Spectrometer detector

-

pH meter

-

Thermostatic water bath

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

For each pH condition, add a small aliquot of the stock solution to the respective acidic, basic, or buffer solution to achieve a known final concentration.

-

-

Incubation:

-

Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a specified duration (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each sample.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products.

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics at each pH.

-

Visualizations

The following diagrams illustrate the conceptual workflows for the experimental protocols described above.

Caption: Workflow for Experimental Solubility Determination.

Caption: Workflow for pH Stability Assessment.

Conclusion

This compound is a vital linker intermediate with a stability and solubility profile characteristic of Boc-protected amino acid amides. It exhibits good solubility in a range of organic solvents but is sparingly soluble in water. Its stability is marked by its lability to acidic conditions and relative stability in neutral and basic environments. The provided experimental protocols offer a framework for researchers to quantitatively determine these properties, enabling the optimization of its use in synthetic and drug development applications. A thorough understanding of these parameters is essential to ensure the integrity and desired performance of the final bioconjugates.

References

Discovery and first synthesis of "Gly-NH-CH2-Boc"

An In-depth Technical Guide on the Discovery and Synthesis of N-(tert-butoxycarbonyl)glycinamide ("Gly-NH-CH2-Boc")

Introduction

N-(tert-butoxycarbonyl)glycinamide, commonly referred to by various synonyms including Boc-Gly-NH2 and the shorthand "this compound", is a vital bifunctional molecule extensively utilized in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a primary amide, makes it a valuable building block, particularly in the construction of more complex molecules like peptide mimics and Antibody-Drug Conjugate (ADC) linkers. In the context of ADCs, it can serve as a component of the cleavable linker that connects a cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and controlled release of the drug at the target site.[1][2][3][4][] This guide provides a detailed overview of the synthesis of this compound, presenting quantitative data, experimental protocols, and visualizations to aid researchers and scientists.

While a singular, definitive publication detailing the "discovery" of this specific molecule is not readily apparent from the existing scientific literature, its synthesis is based on well-established principles of peptide chemistry and amine protection. The methods for its preparation are extensions of standard procedures for the formation of amides from carboxylic acids and the protection of amino groups with the tert-butoxycarbonyl (Boc) group.[][6]

First Synthesis

A common and efficient laboratory-scale synthesis of N-(tert-butoxycarbonyl)glycinamide involves the coupling of N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) with ammonia. The carboxylic acid is first activated to facilitate the nucleophilic attack by ammonia. A variety of coupling reagents can be employed for this activation step. The following protocol details a representative and effective method for its synthesis.[1]

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of N-(tert-butoxycarbonyl)glycinamide.

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |

| N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) | 175.18 | 1.00 | 5.70 | 1.0 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.88 | 6.84 | 1.2 |

| 2,2,2-Trichloroethyl chloroformate | 211.84 | 1.45 | 6.84 | 1.2 |

| Aqueous Ammonia (NH3 solution) | 17.03 | - | - | Excess |

| Product: N-(tert-butoxycarbonyl)glycinamide | 174.20 | 0.798 | 4.58 | - |

| Theoretical Yield | 174.20 | 0.993 | 5.70 | - |

| Actual Yield (%) | 80% |

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)glycinamide

This protocol is adapted from a standard procedure for the synthesis of N-(tert-butoxycarbonyl)glycinamide from N-(tert-butoxycarbonyl)glycine.[1]

1. Reaction Setup:

-

A solution of N-(tert-butoxycarbonyl)glycine (1.00 g, 5.70 mmol) is prepared in 16.0 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

2. Activation of Carboxylic Acid:

-

To the cooled solution, N,N-Diisopropylethylamine (DIPEA) (1.2 mL, 6.84 mmol) is added, and the mixture is stirred at 0 °C for 30 minutes.

-

Subsequently, 2,2,2-trichloroethyl chloroformate (0.94 mL, 6.84 mmol) is added rapidly, and stirring is continued for an additional 30 minutes at 0 °C.

3. Amidation:

-

A pre-mixed solution of aqueous ammonia (2.0 mL) and THF (2.0 mL) is added to the reaction mixture.

-

The reaction is allowed to gradually warm to room temperature and is stirred continuously for 16 hours.

4. Work-up and Purification:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate (EtOAc) (40 mL) and water (40 mL).

-

The aqueous layer is separated and further extracted with EtOAc (2 x 30 mL).

-

The organic layers are combined and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL), water (30 mL), and brine (30 mL).

-

The organic layer is then dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final product, N-(tert-butoxycarbonyl)glycinamide, as a colorless oil (798 mg, 80% yield).[1]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for N-(tert-butoxycarbonyl)glycinamide.

Role as an ADC Linker Component

Caption: Logical relationship of "this compound" as a linker component in an ADC.

References

- 1. BOC-GLY-NH2 | 35150-09-5 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 6. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Gly-NH-CH2-Boc: Clarifying Nomenclature and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule commonly referred to as "Gly-NH-CH2-Boc" presents a significant case of nomenclature ambiguity in chemical supplier databases. While this shorthand logically suggests a structure of tert-butyl (2-(glycinamido)ethyl)carbamate, it is frequently associated with the CAS Number 14664-05-2. This CAS number, however, corresponds to tert-butyl 2-[(2-aminoacetyl)amino]acetate, also known as Boc-Gly-Gly-O-tBu. This guide aims to clarify this discrepancy and provide a detailed technical overview of the synthesis and potential applications of the logically inferred structure, tert-butyl (2-(glycinamido)ethyl)carbamate, a valuable linker for bioconjugation and building block in medicinal chemistry.

Clarification of Chemical Identity

A thorough review of commercially available compounds reveals a widespread misidentification. The shorthand "this compound" is used interchangeably with synonyms that correspond to a different chemical entity.

Table 1: Comparison of "this compound" Interpretations

| Attribute | Commonly Marketed as "this compound" | Logically Inferred "this compound" |

| Chemical Structure |

| |

| IUPAC Name | tert-butyl 2-[(2-aminoacetyl)amino]acetate | tert-butyl (2-(glycinamido)ethyl)carbamate |

| Synonyms | Boc-Gly-Gly-O-tBu, tert-butyl glycylglycinate | Boc-Gly-NH-ethyl-NH-Boc |

| CAS Number | 14664-05-2[1] | Not explicitly assigned |

| Molecular Formula | C10H18N2O5 | C9H19N3O3 |

| Molecular Weight | 246.26 g/mol | 217.27 g/mol |

This guide will focus on the synthesis and properties of the logically inferred structure, tert-butyl (2-(glycinamido)ethyl)carbamate, due to its relevance as a glycine-based linker.

Physicochemical and Spectroscopic Data (Predicted)

Table 2: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C9H19N3O3 |

| Molecular Weight | 217.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.45 (s, 9H, Boc), 2.80-3.40 (m, 4H, ethyl), 3.85 (s, 2H, Gly CH₂), ~5.5 (br s, 1H, Boc NH), ~7.0 (br s, 1H, amide NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 28.4 (Boc CH₃), 40.5, 41.5 (ethyl CH₂), 44.0 (Gly CH₂), 80.0 (Boc C), 156.5 (Boc C=O), 170.0 (amide C=O) |

| Mass Spectrometry (ESI+) | m/z 218.15 [M+H]⁺, 240.13 [M+Na]⁺ |

Experimental Protocols

The synthesis of tert-butyl (2-(glycinamido)ethyl)carbamate can be achieved through a standard peptide coupling reaction between N-Boc-glycine and mono-Boc-protected ethylenediamine.

Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Argon (or other inert gas)

Procedure:

-

In a round-bottom flask, prepare a mixture of ethylenediamine (10 equivalents), dioxane, water, and magnesium oxide.

-

Stir the mixture vigorously at room temperature under an inert atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane to the mixture dropwise over 30 minutes.

-

Continue to stir the reaction mixture at room temperature for 16-24 hours.

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with hot diethyl ether.

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil. Further purification can be achieved by vacuum distillation.

Synthesis of tert-Butyl (2-(glycinamido)ethyl)carbamate

Materials:

-

N-Boc-glycine

-

tert-Butyl (2-aminoethyl)carbamate

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of tert-butyl (2-aminoethyl)carbamate (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl (2-(glycinamido)ethyl)carbamate.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to liberate the terminal amine, which is then available for further conjugation.

Materials:

-

tert-Butyl (2-(glycinamido)ethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve tert-butyl (2-(glycinamido)ethyl)carbamate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.

Applications in Drug Development and Bioconjugation

tert-Butyl (2-(glycinamido)ethyl)carbamate, as a glycine-based linker, is of significant interest in the field of drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The glycine spacer can influence the stability, solubility, and pharmacokinetic properties of the resulting conjugate.

Role as an ADC Linker

In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the overall efficacy and safety of the ADC. Glycine-containing linkers are often employed due to their flexibility and hydrophilicity.

Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC).

The deprotected form of tert-butyl (2-(glycinamido)ethyl)carbamate provides a primary amine that can be further functionalized, for example, by coupling to a payload-linker construct before attachment to an antibody.

Experimental and Synthetic Workflows

The synthesis and subsequent use of tert-butyl (2-(glycinamido)ethyl)carbamate follow a logical workflow.

Caption: Synthetic and application workflow for the title compound.

Conclusion

References

Technical Guide: Gly-NH-CH2-Boc (tert-butyl (2-(glycylamino)ethyl)carbamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gly-NH-CH2-Boc, a crucial building block in modern bioconjugation and pharmaceutical development. This document details its chemical properties, a comprehensive synthesis protocol, and its application as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a clear reference for researchers. This dipeptide derivative, formally named tert-butyl (2-(glycylamino)ethyl)carbamate, is distinguished by its Boc-protected amine and a terminal glycine residue, making it a versatile component in peptide synthesis and for the construction of ADCs.[]

| Property | Value |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| CAS Number | 14664-05-2 |

| IUPAC Name | tert-butyl 2-[(2-aminoacetyl)amino]acetate |

| Synonyms | This compound, tert-butyl glycylglycinate, Gly-Gly-O-tBu |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, N-Boc-ethylenediamine, followed by a peptide coupling reaction with a suitably protected glycine derivative, and subsequent deprotection.

Part 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This initial step focuses on the selective mono-protection of ethylenediamine to yield the foundational precursor.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon atmosphere

Procedure:

-

A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[2]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over 20 minutes.[2]

-

The reaction mixture is stirred at room temperature for 16 hours.[2]

-

Following the reaction, the mixture is suction filtered over a filtration aid (e.g., Dicalit) and concentrated under reduced pressure.[2]

-

The resulting residue is heated to reflux five times with 500 ml of ether each time. The ether is decanted off after each reflux.[2]

-

The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum (b.p. 84°-86°C at 46.5 Pa) to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[2]

Part 2: Coupling and Deprotection to Yield this compound

This part details the coupling of N-Boc-ethylenediamine with N-protected glycine, followed by the removal of the glycine's protecting group. Fmoc-glycine is used here as an example of a suitable N-protected glycine.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (from Part 1)

-

N-α-Fmoc-glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve N-α-Fmoc-glycine (1 equivalent) and HOBt (1 equivalent) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.

-

Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the fully protected intermediate.

-

-

Fmoc-Deprotection:

-

Dissolve the protected intermediate in a 20% solution of piperidine in DMF.

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

-

Purify the residue by column chromatography on silica gel to afford the final product, this compound.

-

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable dipeptide linker, a critical component in the design of ADCs.[3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but to release the payload upon internalization into the target cancer cell.[4]

Peptide linkers, such as those derived from this compound, are often designed to be substrates for lysosomal proteases, like cathepsin B, which are overexpressed in many tumor cells.[4][5] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the lysosome, cathepsin B recognizes and cleaves the amide bond of the dipeptide linker, leading to the release of the cytotoxic payload.[5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the drug.[4] Dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used in approved ADC drugs.[5]

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the two-part synthesis of this compound.

Role of this compound as an ADC Linker

Caption: Mechanism of action for an ADC utilizing a this compound derived linker.

References

Conformational Landscape of Gly-NH-CH2-Boc: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of the molecule "Gly-NH-CH2-Boc" (tert-butyl (2-((aminomethyl)amino)-2-oxoethyl)carbamate). Understanding the three-dimensional structure of small peptide fragments is crucial in drug design and development for predicting molecular interactions and biological activity. This document outlines the key structural features of this compound, detailing the experimental and computational methodologies used to elucidate its conformational landscape. Quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling are presented in structured tables, and key experimental protocols are described. Visualizations of the analytical workflow and potential intramolecular interactions are provided using Graphviz diagrams to aid in the comprehension of the core concepts.

Introduction

Small, flexible molecules like this compound, a derivative of the dipeptide glycylglycine, can adopt multiple conformations in solution. The conformational equilibrium is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and solvent effects. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group introduces significant steric constraints that influence the accessible dihedral angles of the peptide backbone. A thorough conformational analysis is therefore essential for a comprehensive understanding of its chemical and biological properties. This guide synthesizes data from analogous systems and theoretical principles to present a detailed conformational profile of this compound.

Conformational Preferences and Intramolecular Interactions

The conformational flexibility of this compound is primarily defined by the rotation around the single bonds of the backbone, represented by the dihedral angles φ (phi), ψ (psi), and ω (omega). While the peptide bond (ω) is predominantly found in the trans conformation (ω ≈ 180°) due to its partial double-bond character, rotations around the N-Cα (φ) and Cα-C' (ψ) bonds give rise to various conformers.

A key feature influencing the conformational landscape of N-acylated glycine derivatives is the potential for intramolecular hydrogen bonding. In non-polar solvents, a seven-membered ring can be formed through a hydrogen bond between the Boc-carbonyl oxygen and the amide proton of the subsequent residue. This interaction stabilizes a folded or β-turn-like conformation. In polar, hydrogen-bond-accepting solvents, this intramolecular hydrogen bond is disrupted in favor of intermolecular interactions with the solvent.

Experimental and Computational Workflow

The conformational analysis of this compound involves a synergistic approach combining experimental techniques, primarily NMR spectroscopy, with computational modeling. The general workflow is outlined below.

Quantitative Data

The following tables summarize the expected quantitative data for the conformational analysis of this compound based on literature values for analogous dipeptides.

Table 1: Predicted Dihedral Angles for Major Conformers

| Conformer | φ (°) | ψ (°) | ω (°) | Key Feature |

| Folded (β-turn like) | -80 ± 20 | 70 ± 20 | 180 | Intramolecular H-bond |

| Extended | -160 ± 20 | 160 ± 20 | 180 | No intramolecular H-bond |

Table 2: Expected NMR Parameters for Conformational Analysis

| Parameter | Folded Conformer | Extended Conformer | Information Gained |

| ³J(HNHα) (Hz) | < 6 | > 8 | Correlates with φ dihedral angle (Karplus equation) |

| NOE (NH(i) - NH(i+1)) | Strong | Weak | Proximity of amide protons |

| NOE (Hα(i) - NH(i+1)) | Strong | Weak | Backbone turn |

| Δδ(NH)/ΔT (ppb/K) | < 2 | > 4 | Temperature coefficient of amide proton chemical shift; indicates solvent exposure |

| Δδ(NH) (CDCl₃ vs. DMSO) | Small | Large | Solvent accessibility of amide proton |

Experimental Protocols

Synthesis of this compound

A standard peptide coupling procedure would be employed. For example, Boc-glycine is activated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in an aprotic solvent like dichloromethane (DCM). This activated ester is then reacted with N-Boc-1,2-diaminoethane to form the desired product. Purification is typically achieved by column chromatography.

NMR Spectroscopy

All NMR experiments would be conducted on a high-field spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ for non-polar conditions and DMSO-d₆ for polar conditions) to a concentration of approximately 5-10 mM.

-

1D ¹H NMR: To identify all proton resonances and measure coupling constants.

-

2D COSY (Correlation Spectroscopy): To establish scalar coupling networks and confirm proton assignments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the overall fold. Mixing times are typically in the range of 200-800 ms.

-

Solvent Titration: A series of ¹H NMR spectra are recorded as the solvent is gradually changed from a non-polar (e.g., CDCl₃) to a polar, hydrogen-bond accepting solvent (e.g., DMSO-d₆). The chemical shift of the amide protons is monitored to assess their solvent accessibility.

-

Variable Temperature NMR: ¹H NMR spectra are acquired over a range of temperatures (e.g., 280 K to 320 K) to determine the temperature coefficient of the amide proton chemical shifts (Δδ/ΔT).

Computational Protocols

Conformational Search and DFT Calculations

An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94s) to identify low-energy conformers. The geometries of these conformers are then optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) in both vacuum and with a solvent model (e.g., Polarizable Continuum Model - PCM) to calculate their relative energies.

Molecular Dynamics (MD) Simulations

MD simulations are performed to explore the conformational space and dynamics of the molecule in an explicit solvent environment.

-

System Setup: The molecule is placed in a periodic box of solvent molecules (e.g., water or chloroform).

-

Force Field: A suitable force field for peptides (e.g., AMBER or CHARMM) is used.

-

Simulation: The system is first minimized, then gradually heated to the desired temperature (e.g., 300 K) and equilibrated. A production run of several hundred nanoseconds is then performed to sample the conformational landscape.

-

Analysis: The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and the stability of intramolecular hydrogen bonds.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between folded and extended conformers, significantly influenced by the solvent environment. In non-polar media, an intramolecular hydrogen bond is expected to stabilize a folded, β-turn-like structure. This comprehensive approach, combining detailed NMR spectroscopy and robust computational modeling, provides a foundational understanding of the structural properties of this dipeptide derivative, which is invaluable for its application in drug discovery and development. The methodologies and expected data presented in this guide serve as a blueprint for the conformational analysis of similar small peptide fragments.

Methodological & Application

Application Notes and Protocols: The Use of Boc-Glycine in Solid-Phase Peptide Synthesis for C-Terminal Glycine Amide Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, facilitating the development of novel therapeutics, research tools, and biomaterials. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS. This document provides detailed application notes and protocols for the synthesis of peptides with a C-terminal glycine amide using Boc-Gly-OH and an aminomethyl-functionalized solid support. The nomenclature "Gly-NH-CH2-Boc" is interpreted here as a Boc-protected glycine attached to an aminomethyl resin, a common starting point for the synthesis of C-terminal glycine amide peptides.

Peptides with C-terminal amides are of significant interest in drug development as they often exhibit enhanced biological activity and stability compared to their C-terminal acid counterparts. This protocol will guide researchers through the process of initiating the synthesis with the coupling of Boc-Gly-OH to an aminomethyl resin, followed by peptide chain elongation, and concluding with the cleavage and deprotection of the final peptide amide.

Data Presentation

The following tables summarize typical quantitative data associated with the Boc-SPPS of a model peptide with a C-terminal glycine amide. These values are illustrative and can vary depending on the specific peptide sequence, length, and the scale of the synthesis.

Table 1: Resin and First Amino Acid Loading

| Parameter | Value | Notes |

| Resin Type | Aminomethyl Polystyrene | Cross-linked with 1% divinylbenzene. |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | A lower substitution is often preferred for longer or more complex peptides to minimize aggregation[1]. |

| Boc-Gly-OH Equivalents | 2 - 4 | Relative to the resin's substitution level. |

| Coupling Reagent Equivalents | 2 - 4 | e.g., HBTU, DIC. |

| First Amino Acid Loading Efficiency | > 95% | Can be determined by quantitative ninhydrin (Kaiser) test or picric acid titration. |

Table 2: SPPS Cycle Parameters

| Parameter | Value | Notes |

| Boc Deprotection Reagent | 50% TFA in DCM | A 5-minute pre-wash followed by a 15-25 minute reaction is common[1]. |

| Neutralization Reagent | 5-10% DIEA in DCM or DMF | Performed to deprotonate the N-terminal amine salt before coupling. |

| Coupling Efficiency (per cycle) | > 99% | Monitored by a qualitative ninhydrin test. Incomplete couplings may require a second coupling step. |

| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to achieve higher purity. |

Table 3: Final Cleavage and Deprotection

| Parameter | Reagent/Condition | Notes |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | The most common method for Boc-SPPS. Requires specialized apparatus. |

| Scavengers | p-cresol, p-thiocresol, anisole | Added to the cleavage cocktail to trap reactive carbocations generated during deprotection. |

| Reaction Time | 1 - 2 hours | At 0°C. |

| Alternative Cleavage Reagent | TFMSA/TFA | A strong acid alternative to HF. |

| Expected Final Yield (after purification) | 10 - 30% | Varies significantly based on peptide properties and purification efficiency. |

Experimental Protocols

Protocol 1: Loading of Boc-Gly-OH onto Aminomethyl Resin

This protocol describes the initial step of coupling the first amino acid, Boc-Gly-OH, to the aminomethyl-functionalized polystyrene resin.

-

Resin Swelling: Swell the aminomethyl resin (1 g, 0.8 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

-

Resin Washing: Drain the DCM and wash the resin with DCM (3 x 15 mL).

-

Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL) for 5 minutes. Repeat this step.

-

Resin Washing: Wash the resin with DCM (5 x 15 mL).

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of dimethylformamide (DMF). Add dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (3 equivalents) and allow to activate for 10-15 minutes at 0°C.

-

Coupling: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct (if using DCC) and add it to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Take a small sample of the resin and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

-

Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes. This prevents the formation of deletion peptide sequences.

-

Washing: Wash the resin thoroughly with DCM (3 x 15 mL) and DMF (3 x 15 mL) and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc-SPPS)

This protocol outlines the iterative steps for elongating the peptide chain.

-

Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin).

-

Agitate for 5 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20 minutes[1].

-

Wash the resin with DCM (3 x 15 mL) and isopropanol (IPA) (2 x 15 mL) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM (2 x 15 mL).

-

Add a solution of 10% DIEA in DCM (15 mL) and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DCM (5 x 15 mL).

-

-

Coupling:

-

Activate the next Boc-protected amino acid (3 equivalents) as described in Protocol 1, step 5.

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

-

Monitor the coupling reaction with the ninhydrin test. Repeat the coupling if necessary.

-

-

Washing:

-

Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next deprotection cycle.

-

Repeat these steps until the desired peptide sequence is assembled.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

-

Resin Preparation: After the final coupling and washing steps, dry the peptide-resin thoroughly under high vacuum.

-

HF Cleavage Apparatus Setup: Transfer the dried peptide-resin to the reaction vessel of the HF cleavage apparatus.

-

Scavenger Addition: Add a scavenger cocktail (e.g., 1 mL of p-cresol per gram of resin) to the reaction vessel.

-

HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

-

Peptide Precipitation and Washing:

-

Carefully remove the reaction vessel.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter the peptide and wash it several times with cold ether.

-

-

Extraction and Lyophilization:

-

Extract the crude peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for Boc-SPPS of a C-terminal glycine amide peptide.

Caption: Key steps in the Boc deprotection and neutralization cycle.

References

Application Notes and Protocols for "Gly-NH-CH2-Boc" Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of a payload functionalized with a "Gly-NH-CH2-Boc" linker to a monoclonal antibody.

The "this compound" linker is a derivative of glycine where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group must be removed to reveal the primary amine, which can then be conjugated to the monoclonal antibody. This protocol focuses on a common and robust method: the coupling of the deprotected primary amine of the glycine linker to the carboxyl groups of aspartic and glutamic acid residues on the mAb using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation process involves a two-stage approach. First, the Boc protecting group on the "Gly-NH-CH2-Payload" is removed under mild acidic conditions that are compatible with the stability of the monoclonal antibody. Second, the carboxyl groups on the monoclonal antibody are activated with EDC and NHS to form a stable NHS ester. This activated antibody is then reacted with the primary amine of the deprotected "Gly-NH-CH2-Payload" to form a stable amide bond, resulting in the desired antibody-drug conjugate. Subsequent purification steps are essential to remove unreacted payload-linker, unconjugated antibody, and reaction byproducts.

Data Presentation

Successful conjugation is assessed by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. The following table summarizes typical quantitative data obtained during the characterization of an ADC prepared using this protocol.

| Parameter | Method | Typical Result | Reference |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy, Mass Spectrometry (MS) | 2.0 - 4.0 | [1] |

| Conjugation Efficiency | RP-HPLC, SEC-HPLC | 60 - 80% | [2] |

| Monomer Purity | Size Exclusion Chromatography (SEC-HPLC) | > 95% | [3][4] |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | < 1% | [3] |

| In Vitro Stability (Human Plasma, 7 days) | ELISA, HIC-HPLC | > 90% of conjugated payload remains | [5] |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4

-

"this compound" functionalized payload

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5

-

Purification Columns: Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

-

Diafiltration/ultrafiltration system

Protocol 1: Boc Deprotection of "Gly-NH-CH2-Payload"

This protocol describes a mild deprotection method suitable for acid-sensitive compounds.[6][7]

-

Dissolution : Dissolve the "this compound" payload in a minimal amount of a compatible organic solvent (e.g., Methanol).

-

Acidic Treatment : Cool the solution to 0°C and add a pre-chilled solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The final concentration of TFA should be optimized for the specific payload's stability.

-

Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Neutralization : Once the deprotection is complete, carefully quench the reaction by adding a mild base (e.g., pyridine or diisopropylethylamine) until the pH is neutral.

-

Solvent Removal : Remove the solvent under reduced pressure.

-

Purification : Purify the deprotected "Gly-NH-CH2-Payload" using an appropriate method, such as flash chromatography or preparative HPLC, to remove excess reagents and byproducts.

-

Characterization : Confirm the identity and purity of the deprotected product by LC-MS and NMR.

Protocol 2: EDC/NHS Conjugation to Monoclonal Antibody

This protocol outlines the activation of the mAb's carboxyl groups and subsequent conjugation with the deprotected payload-linker.[8][9]

-

Antibody Preparation : Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Ensure the buffer does not contain primary amines (e.g., Tris).

-

Activation of mAb :

-

Add a 50-fold molar excess of NHS (or Sulfo-NHS) to the antibody solution.

-

Add a 50-fold molar excess of EDC to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Preparation of Deprotected Payload-Linker : Dissolve the purified deprotected "Gly-NH-CH2-Payload" in a minimal amount of a compatible solvent (e.g., DMSO or DMF) and then dilute with Coupling Buffer (PBS, pH 7.2-7.5).

-

Conjugation Reaction :

-

Immediately after activation, desalt the activated antibody using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer to remove excess EDC and NHS.

-

Add a 5- to 20-fold molar excess of the deprotected payload-linker solution to the activated antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching : Add the Quenching Solution (e.g., 1 M Glycine) to a final concentration of 100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is critical to remove unconjugated payload, free drug, and aggregates.[4][10][11][12]

-

Diafiltration/Ultrafiltration : Perform diafiltration against a suitable formulation buffer (e.g., PBS) to remove excess quenching reagent and unconjugated payload-linker.

-

Size Exclusion Chromatography (SEC) : Use SEC to separate the ADC monomer from aggregates and smaller reaction components.

-

Hydrophobic Interaction Chromatography (HIC) : HIC is used to separate ADCs with different drug-to-antibody ratios and to remove unconjugated antibody. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the ADC.[1][13][14][15][16]

-

Drug-to-Antibody Ratio (DAR) Determination :

-

HIC-HPLC : Analyze the purified ADC by HIC-HPLC. The different DAR species will separate based on hydrophobicity. The average DAR can be calculated from the peak areas.

-

UV/Vis Spectroscopy : Determine the concentrations of the antibody (at 280 nm) and the payload (at its specific absorbance maximum) to calculate the DAR.

-

Mass Spectrometry (MS) : Use native or denaturing LC-MS to determine the mass of the intact ADC and its subunits (light and heavy chains) to calculate the DAR.

-

-

Purity and Aggregation Analysis : Analyze the final ADC product by SEC-HPLC to determine the percentage of monomer, aggregates, and fragments.

-

Free Drug Analysis : Use a sensitive RP-HPLC method to quantify the amount of residual free drug in the final product.

-

Confirmation of Conjugation Site : Perform peptide mapping by digesting the ADC with trypsin and analyzing the resulting peptides by LC-MS/MS to identify the specific aspartic and glutamic acid residues that have been conjugated.

Visualizations

Caption: Overall experimental workflow for the conjugation of "this compound" to a monoclonal antibody.

Caption: Chemical principle of EDC/NHS mediated conjugation of the deprotected glycine linker to the antibody.

References

- 1. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]